REACTION_SMILES
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[CH2:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:13][S:14](=[O:15])(=[O:16])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[CH3:1][n:2]1[cH:3][n:4][cH:5][cH:6]1.[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[CH3:1][n+:2]1[cH:3][n:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[cH:5][cH:6]1.[O:13]=[S:14](=[O:15])([O-:16])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]
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Name
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Type
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product
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Smiles
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CCCCCCn1cc[n+](C)c1
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Name
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Type
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product
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Smiles
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CCCCCCS(=O)(=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:13][S:14](=[O:15])(=[O:16])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[CH3:1][n:2]1[cH:3][n:4][cH:5][cH:6]1.[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[CH3:1][n+:2]1[cH:3][n:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[cH:5][cH:6]1.[O:13]=[S:14](=[O:15])([O-:16])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]
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Name
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Type
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product
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Smiles
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CCCCCCn1cc[n+](C)c1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCS(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |